1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
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Description
1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Pyrazole derivatives have shown potential as anticancer agents. Studies on pyrazole compounds, such as the synthesis, electronic structure, and docking analysis of two pyrazole compounds, have proposed their potential negative response against human microsomal prostaglandin E synthase 1, suggesting implications for cancer research (Thomas et al., 2019). Furthermore, the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines has been explored for their anticancer and antimicrobial activities, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Katariya et al., 2021).
Antimicrobial Applications
Compounds containing the urea moiety have been investigated for their antibacterial properties. For instance, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have demonstrated high activities against various bacterial strains, indicating the potential of these compounds as antibacterial agents (Azab et al., 2013).
Material Science and Chemistry Applications
Urea derivatives have been utilized in material science, such as in the formation of hydrogels. The anion tuning of rheology, morphology, and gelation of low molecular weight salt hydrogelators has shown that urea compounds can significantly influence the physical properties of gels, which could have various applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-21-14(10-3-2-4-13(10)20-21)8-18-15(22)19-9-5-6-11(16)12(17)7-9/h5-7H,2-4,8H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSKJKVHPOVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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